Product packaging for Decahydronaphthalene-2-sulfonamide(Cat. No.:)

Decahydronaphthalene-2-sulfonamide

Cat. No.: B13243053
M. Wt: 217.33 g/mol
InChI Key: CIAIQVWHYWNTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydronaphthalene-2-sulfonamide is a specialized chemical building block that incorporates a saturated decahydronaphthalene (decalin) scaffold with a bioactive sulfonamide functional group. This combination is designed for researchers developing novel therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery. The sulfonamide group is a well-established pharmacophore in medicinal chemistry. Sulfonamide derivatives are known to exhibit a range of biological activities, including antimicrobial effects through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway . Furthermore, research into various sulfonamide compounds has highlighted their potential as multi-target agents for complex diseases, with applications in investigating anticancer properties, carbonic anhydrase inhibition, and central nervous system disorders . The decalin moiety, a rigid, saturated bicyclic structure, can be used to influence the compound's lipophilicity and three-dimensional conformation, which are critical parameters for optimizing drug-like properties and target binding. This makes this compound a valuable intermediate for constructing more complex molecules in hit-to-lead optimization campaigns and for exploring structure-activity relationships (SAR). This product is intended for research purposes as a chemical building block. It is strictly for professional laboratory, research, and manufacturing use only. It is not approved for human or veterinary medical use, diagnosis, or consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2S B13243053 Decahydronaphthalene-2-sulfonamide

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-sulfonamide

InChI

InChI=1S/C10H19NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2,(H2,11,12,13)

InChI Key

CIAIQVWHYWNTJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(CCC2C1)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Decahydronaphthalene 2 Sulfonamide

Retrosynthetic Disconnections and Strategic Approaches for the Decahydronaphthalene-2-sulfonamide Framework

Retrosynthetic analysis of this compound reveals several strategic disconnections. The primary C-S bond disconnection of the sulfonamide group points to decahydronaphthalene-2-sulfonyl chloride and an appropriate amine or ammonia (B1221849) source as immediate precursors. The sulfonyl chloride, in turn, can be disconnected at the C-S bond, leading back to a decahydronaphthalene (B1670005) precursor and a source of sulfuryl chloride, or via oxidation of a corresponding thiol.

A more fundamental disconnection strategy involves breaking the decalin ring system itself. rsc.org This can be envisioned through two main approaches:

Type I Disconnection: This involves the formation of one ring onto a pre-existing cyclohexane (B81311) ring. rsc.org This strategy often employs annulation reactions like the Robinson annelation.

Type II Disconnection: This approach constructs both rings simultaneously, a strategy for which the Diels-Alder reaction is a powerful tool. rsc.org

A plausible retrosynthetic pathway for this compound is outlined below. The initial disconnection of the sulfonamide bond leads to decahydronaphthalene-2-sulfonyl chloride. This intermediate can be derived from decahydronaphthalene-2-sulfonic acid, which itself can be synthesized from a decalin precursor. The decalin core can be approached via the hydrogenation of a naphthalene (B1677914) derivative or through a cycloaddition reaction.

Retrosynthetic Analysis of this compound

A simplified retrosynthetic analysis highlighting key disconnections for this compound.

Construction of the Decahydronaphthalene Bicyclic System

The formation of the bicyclo[4.4.0]decane, or decalin, skeleton is a critical step in the synthesis. Various methods can be employed, each offering distinct advantages in terms of stereocontrol and efficiency.

Catalytic Hydrogenation of Naphthalene and Substituted Naphthalenes for Decalin Formation

The catalytic hydrogenation of naphthalene is a direct and common method for the synthesis of decahydronaphthalene. acs.org This reaction typically proceeds in a stepwise manner, first forming tetralin (1,2,3,4-tetrahydronaphthalene) and then decalin. acs.org The stereochemical outcome of the hydrogenation, yielding either cis- or trans-decalin, is highly dependent on the catalyst and reaction conditions.

The choice of catalyst plays a crucial role in the selectivity of the hydrogenation process. For instance, palladium-based catalysts, such as Pd on alumina (B75360) (Pd/Al₂O₃), are highly active for the complete hydrogenation of naphthalene to decalin. acs.org In contrast, nickel-molybdenum (B8610338) (NiMo) or nickel-copper (NiCu) catalysts supported on alumina can exhibit different selectivities towards tetralin or decalin. researchgate.netmdpi.com Studies have shown that the addition of a second metal can modify the electronic properties and the interaction with the support, thereby influencing the adsorption of intermediates and the final product distribution. mdpi.com For example, the addition of zinc to a Ni/Al₂O₃ catalyst was found to increase the selectivity for tetralin by weakening the adsorption of the intermediate on the catalyst surface. mdpi.com

CatalystSupportKey FeaturesPredominant Decalin IsomerReference
PdAl₂O₃High activity for complete hydrogenation.Mixture, depends on conditions. acs.org
Ni-MoAl₂O₃Can be selective towards tetralin or decalin.cis-decalin can be favored. acs.orgresearchgate.net
Ni-CuAl₂O₃Promotes hydrogenation but can have lower tetralin selectivity.Not specified. mdpi.com
Ni-ZnAl₂O₃Increased tetralin selectivity.Not specified. mdpi.com
Rh, Pt, Ir, RuMesoporous aluminosilicatesStudied for naphthalene hydrogenation.Not specified. sciengine.com

The hydrogenation of substituted naphthalenes allows for the introduction of functional groups prior to the formation of the decalin core. For instance, the asymmetric hydrogenation of 2-alkoxy-substituted naphthalenes using chiral ruthenium catalysts can yield chiral tetralins with high enantioselectivity. dicp.ac.cn Further hydrogenation would then lead to stereochemically defined decalin derivatives.

Intramolecular Cyclization Reactions for Decalin Core Formation (e.g., Diels-Alder, Radical Cyclizations)

Intramolecular cyclization reactions provide a powerful alternative for constructing the decalin framework, often with excellent control over stereochemistry.

The intramolecular Diels-Alder (IMDA) reaction is a particularly effective strategy for the one-step formation of the bicyclo[4.4.0]decane system. rsc.org This reaction involves a molecule containing both a diene and a dienophile, which react internally to form the fused six-membered rings. The stereochemical outcome of the IMDA reaction is governed by the geometry of the transition state, which can be influenced by the nature of the tether connecting the diene and dienophile, as well as the presence of substituents. Both thermal and Lewis acid-catalyzed IMDA reactions have been successfully employed in the synthesis of complex decalin-containing natural products. wikipedia.org For instance, the use of chiral auxiliaries on the dienophile can enforce facial selectivity, leading to the formation of a single enantiomer. nih.gov

Radical cyclizations also offer a viable route to the decalin skeleton. nih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond to form a cyclic system. For example, SmI₂-mediated pinacol (B44631) cyclizations of appropriately substituted ketoaldehydes have been used to construct the trans-fused decalin core stereoselectively. nih.gov Another approach involves the cyclization of alkenoxyl radicals, which can be generated from the corresponding thiohydroxamates, to form substituted tetrahydrofurans that can be further elaborated into the decalin system. rsc.org

Stereoselective Approaches to Decahydronaphthalene Derivatives

The control of stereochemistry is paramount in the synthesis of this compound, which can exist as multiple diastereomers and enantiomers. Several strategies can be employed to achieve high stereoselectivity.

Asymmetric Diels-Alder reactions, both intermolecular and intramolecular, are powerful tools for establishing the relative and absolute stereochemistry of the decalin core. nih.govrsc.org The use of chiral Lewis acids or chiral auxiliaries can effectively control the facial selectivity of the cycloaddition, leading to enantiomerically enriched products. rsc.org For example, ytterbium-catalyzed inverse-electron-demand Diels-Alder reactions of 2-pyrones with silyl (B83357) cyclohexadienol ethers have been shown to produce a variety of substituted cis-decalin derivatives with high stereoselectivity. nih.gov

Furthermore, unexpected transformations can sometimes lead to highly functionalized and stereochemically defined decalins. For instance, a dyotropic reaction involving a mesylate group has been reported to convert hydrindanes into decalins, providing access to polyfunctionalized chiral decalin building blocks. nih.gov

Regioselective Introduction of the Sulfonamide Moiety

The final key transformation is the regioselective introduction of the sulfonamide group at the C-2 position of the decahydronaphthalene ring. This is typically achieved by first preparing the corresponding sulfonyl chloride, which is then reacted with an amine.

Preparation of Sulfonyl Chlorides from Precursors

The synthesis of decahydronaphthalene-2-sulfonyl chloride can be approached from several precursors, most notably from the corresponding sulfonic acid or thiol.

From Sulfonic Acids: Decahydronaphthalene-2-sulfonic acid can be prepared by the sulfonation of decahydronaphthalene. However, direct sulfonation often leads to a mixture of isomers. A more controlled approach involves the isomerization of a mixture of naphthalenesulfonic acids. For example, naphthalene can be sulfonated to produce a mixture of isomers, which can then be thermally treated to isomerize to the thermodynamically more stable naphthalene-2-sulfonic acid. google.com Subsequent hydrogenation of the naphthalene ring would yield decahydronaphthalene-2-sulfonic acid.

Once the sulfonic acid is obtained, it can be converted to the sulfonyl chloride using various chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and cyanuric chloride. thieme-connect.comresearchgate.net More recently, milder and more efficient reagents such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been developed for this purpose. thieme-connect.comorganic-chemistry.org

Chlorinating AgentReaction ConditionsAdvantagesReference
Thionyl Chloride (SOCl₂)Often requires heating, can use DMF as catalyst.Readily available. researchgate.net
Phosphorus Pentachloride (PCl₅)Vigorous reaction, often used for robust substrates.Powerful chlorinating agent. thieme-connect.com
Cyanuric ChlorideMilder conditions compared to SOCl₂ or PCl₅.Good for substrates with sensitive functional groups. researchgate.net
TAPCMild, solvent-free conditions, short reaction times.High efficiency, cost-effective. thieme-connect.comorganic-chemistry.org
Trichloroacetonitrile/PPh₃Mild conditions.Alternative to traditional chlorinating agents. researchgate.net

From Thiols: An alternative route involves the oxidative chlorination of a decahydronaphthalene-2-thiol. This can be achieved using reagents such as chlorine in aqueous media or a combination of an oxidizing agent and a chloride source. researchgate.net For example, a mixture of hydrogen peroxide and zirconium tetrachloride has been reported as a highly efficient system for the direct conversion of thiols to sulfonyl chlorides under mild conditions. organic-chemistry.org Another effective method employs N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org

Formation of the Sulfonamide Linkage via Amidation Reactions

The construction of the S-N bond is the definitive step in synthesizing sulfonamides. The most conventional and widely practiced method involves the amidation reaction between a sulfonyl chloride and an amine. thieme-connect.com This classical approach is favored for its typically high yields and the accessibility of the requisite starting materials. thieme-connect.com In the context of this compound, this would involve the reaction of decahydronaphthalene-2-sulfonyl chloride with ammonia or a primary/secondary amine.

These reactions are generally robust and proceed under mild conditions. However, traditional methods relying on sulfonyl chlorides, which are often prepared using harsh reagents like chlorosulfonic acid, present environmental and safety challenges. thieme-connect.com

Modern advancements have introduced alternative strategies that circumvent the need for pre-formed sulfonyl chlorides. One such strategy involves the direct coupling of sulfonic acids with amines. Furthermore, innovative one-pot procedures have been developed that generate sulfonamides from carboxylic acids and amines, merging traditional amide coupling partners to create the sulfonamide bioisostere. nih.govacs.org This is achieved through an initial decarboxylative chlorosulfonylation, followed by in-situ amination. nih.govacs.org Another approach utilizes sulfinamides as key intermediates, which can be divergently converted to sulfonamides. nih.govacs.org

Table 1: Representative Conditions for Sulfonamide Formation via Amidation

Starting Material Reagent(s) Catalyst/Base Key Features
Sulfonyl Chloride Amine/Ammonia Pyridine or other base Classic, high-yield method. thieme-connect.com
Carboxylic Acid Amine, SO₂, Dichloro-dimethylhydantoin Copper (Cu) One-pot decarboxylative chlorosulfonylation and amination. acs.org
N-alkoxy sulfinamide Sodium Hydroxide (NaOH) None Divergent synthesis route from a common intermediate. nih.gov

Direct Sulfonation and Subsequent Transformations

The direct introduction of a sulfonic acid or sulfonyl group onto the saturated carbocyclic framework of decahydronaphthalene (decalin) is a significant chemical challenge. The decalin system lacks the inherent reactivity of aromatic rings, making electrophilic substitution reactions difficult. Traditional methods for sulfonation often require aggressive and hazardous reagents such as concentrated sulfuric acid or chlorosulfonic acid. thieme-connect.com These methods suffer from a lack of selectivity (regio- and stereoselectivity) and can lead to undesired side products and environmentally harmful waste. thieme-connect.com

Given these difficulties, synthetic routes to this compound typically proceed by employing a decalin starting material that is already functionalized at the desired position, rather than through direct sulfonation of the parent hydrocarbon.

Recent developments in C-H functionalization offer potential future pathways. For instance, electrochemical methods have been developed for the synthesis of sulfonamides directly from non-prefunctionalized electron-rich arenes, amines, and sulfur dioxide (SO₂). kit.edu While currently applied to arenes, the principles of electrochemically generating reactive sulfur species could potentially be adapted for the challenging C-H sulfonation of aliphatic systems like decalin in the future.

Chemo-, Regio-, and Stereoselective Transformations in Late-Stage Synthesis

Late-stage functionalization (LSF) is a powerful strategy in modern chemical synthesis that allows for the modification of complex molecules, like drug candidates, in the final steps of a synthetic sequence. nih.govrsc.org This approach avoids the need for a complete de novo synthesis to generate analogues, thereby accelerating the discovery process. nih.gov For a molecule like this compound, with its complex three-dimensional structure and multiple C-H bonds, achieving chemo-, regio-, and stereoselectivity is paramount. nih.govmdpi.com

Chemo-selectivity involves selectively reacting one functional group in the presence of others. In this case, reactions could target the sulfonamide N-H bond, the sulfonyl group itself, or specific C-H bonds on the decalin rings while leaving the others untouched.

Regio-selectivity refers to controlling the position of the modification. LSF methods often use directing groups to guide a reagent to a specific C-H bond. acs.org The sulfonamide group itself could potentially act as a directing group in certain C-H activation reactions.

Stereo-selectivity is crucial due to the numerous stereocenters in the decalin core. Any new transformation must control the 3D arrangement of the newly introduced atoms. Palladium-catalyzed reactions, for example, have been developed for the stereoselective synthesis of complex synthons. nih.gov

Photoredox catalysis has emerged as a particularly effective tool for LSF, enabling the activation of C-H bonds under mild conditions. chem-station.comchem-station.com This allows for the introduction of various functional groups onto complex scaffolds, a strategy that could be applied to generate diverse libraries of this compound derivatives for further study. acs.orgnih.gov

Emerging Methodologies in Sustainable Synthesis (e.g., Photocatalysis, Flow Chemistry)

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. Photocatalysis and flow chemistry represent two of the most promising emerging methodologies for the synthesis of sulfonamides. nih.govacs.org

Photocatalysis Photocatalysis utilizes light to drive chemical reactions, often under very mild conditions and without the need for stoichiometric, harsh reagents. nih.gov Metal-free photocatalytic approaches have been developed that allow for the conversion of sulfonamides into valuable sulfonyl radical intermediates. acs.orgnih.gov These radicals can then participate in a variety of bond-forming reactions, effectively using the sulfonamide as a functional handle for further diversification. nih.gov This strategy is particularly powerful for late-stage functionalization. acs.orgnih.gov Other photocatalytic methods enable the synthesis of sulfonamides from structurally diverse carboxylic acids, harnessing alkyl radicals as key intermediates. nih.govacs.org

Table 2: Example of a Photocatalytic Late-Stage Sulfonamide Functionalization

Reaction Type Catalyst Light Source Key Features
Sulfonamide to Sulfone Conversion Metal-free organic photocatalyst Visible Light (e.g., 400 nm) Converts stable sulfonamides into sulfonyl radicals for C-C bond formation; mild conditions. nih.govnih.gov

Flow Chemistry Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and ease of scalability. acs.orggoogle.com

Fully automated flow-through processes have been designed for the synthesis of sulfonamide libraries. nih.govacs.org These systems can perform multi-step reactions, including alkylation and deprotection, without the need to isolate intermediates, leading to high-purity products in excellent yields. acs.org The use of meso-reactors in flow setups facilitates waste minimization and the use of greener solvents, contributing to a more eco-friendly synthesis. acs.org More recently, electrochemical syntheses of sulfonamides have been demonstrated in single-pass flow reactors, avoiding less atom-economic reagents and generating intermediates that also act as the supporting electrolyte. kit.edu

Stereochemical Investigations and Conformational Dynamics

Analysis of Stereoisomeric Forms of Decahydronaphthalene-2-sulfonamide (cis/trans, enantiomers)

Decahydronaphthalene (B1670005), also known as decalin, is a bicyclic alkane consisting of two fused six-membered rings. chemistnotes.comyoutube.comdalalinstitute.com The fusion of these two rings can occur in two distinct ways, leading to two diastereomers: cis-decalin and trans-decalin. chemistnotes.commasterorganicchemistry.comwikimedia.org In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides. inflibnet.ac.inyoutube.com These two forms are not interconvertible without breaking a covalent bond. dalalinstitute.commasterorganicchemistry.com

The introduction of a sulfonamide group at the 2-position of the decahydronaphthalene skeleton introduces additional chiral centers. The specific stereochemistry at the bridgehead carbons (determining the cis or trans nature of the decalin ring system) and at the carbon atom bearing the sulfonamide group, as well as the potential for chirality at the sulfur atom, leads to a multitude of possible stereoisomers.

For each of the cis and trans decalin frameworks, the sulfonamide group can be in either an axial or an equatorial position, further diversifying the stereoisomeric possibilities. The cis isomer of decalin is a chiral molecule, even without any substituents, though it can undergo a ring-flipping process that interconverts the enantiomers. dalalinstitute.comwikipedia.org In contrast, trans-decalin is achiral due to a center of symmetry. chemistnotes.com However, the introduction of a substituent like the sulfonamide group at the 2-position breaks this symmetry, rendering the trans-isomer chiral as well. Consequently, this compound exists as a set of enantiomeric pairs for both the cis and trans diastereomers.

Conformational Analysis of the Fused Cyclohexane (B81311) Rings in the Decahydronaphthalene System

The conformational analysis of the decahydronaphthalene system is fundamentally based on the chair conformation of the individual cyclohexane rings, which is the most stable arrangement. chemistnotes.comyoutube.com

In trans-decalin, the two cyclohexane rings are fused via two equatorial bonds. chemistnotes.com This results in a relatively rigid and flat structure that is conformationally "locked," meaning it cannot undergo ring flipping. masterorganicchemistry.comlumenlearning.comlibretexts.org This rigidity is a consequence of the geometric constraints imposed by the fused ring system; attempting a ring flip would introduce significant ring strain. masterorganicchemistry.com

Conversely, cis-decalin is formed by the fusion of two cyclohexane rings through one axial and one equatorial bond. inflibnet.ac.in This arrangement results in a bent, more flexible molecule. lumenlearning.com Unlike the trans isomer, cis-decalin can undergo a concerted ring flip, where both chair conformations invert simultaneously. wikipedia.orglibretexts.org This process has a relatively low energy barrier. libretexts.org

The relative stability of the two isomers is a key aspect of their conformational analysis. Trans-decalin is generally more stable than cis-decalin due to the absence of the steric strain that arises from gauche-butane-like interactions present in the cis isomer. chemistnotes.comyoutube.com

Influence of the Sulfonamide Substituent on Conformational Preferences

The presence of the sulfonamide group at the 2-position of the decahydronaphthalene ring system influences the conformational equilibrium. The preference of a substituent to occupy an equatorial position to minimize steric interactions (1,3-diaxial interactions) is a well-established principle in cyclohexane chemistry.

In the case of trans-decalin, due to its rigid nature, the sulfonamide group will be fixed in either an axial or equatorial position depending on the specific stereoisomer. The equatorial conformer is expected to be significantly more stable.

For the more flexible cis-decalin system, the sulfonamide group can interconvert between axial and equatorial orientations through ring flipping. The equilibrium will favor the conformer where the sulfonamide group is in the equatorial position to avoid unfavorable steric clashes with the axial hydrogens on the same ring. The magnitude of this preference will depend on the effective steric bulk of the sulfonamide group. Studies on related sulfonamide-containing structures have shown that the conformation of the sulfonamide group itself can significantly impact its interactions and biological activity. researchgate.net

Chiroptical Properties and Stereochemical Assignments

The various stereoisomers of this compound are chiral and therefore optically active. Chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful tools for their characterization and stereochemical assignment.

The observed chiroptical properties are a direct consequence of the three-dimensional arrangement of the atoms and functional groups in the molecule. Each enantiomer will produce a mirror-image CD and ORD spectrum. By comparing experimental spectra with those predicted by computational methods, such as time-dependent density functional theory (TD-DFT), it is possible to assign the absolute configuration of a particular stereoisomer.

The nature of the decalin ring fusion (cis or trans) and the orientation of the sulfonamide substituent (axial or equatorial) will have a profound effect on the chiroptical properties. The rigid framework of the trans isomer and the more flexible nature of the cis isomer will lead to distinct spectral signatures.

Dynamic Processes: Ring Flipping and Rotational Barriers around the S-N Bond

In addition to the ring dynamics of the decalin system, another important dynamic process in this compound is the restricted rotation around the sulfur-nitrogen (S-N) bond of the sulfonamide group.

The S-N bond in sulfonamides possesses a degree of double bond character, which can lead to a significant rotational barrier. researchgate.netchemrxiv.org This restricted rotation can result in the existence of distinct conformers, or rotamers, that can be observed and studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. The barrier to rotation can be influenced by the electronic nature of the substituents on both the sulfur and nitrogen atoms. researchgate.netchemrxiv.org Electron-withdrawing groups tend to increase the rotational barrier, while electron-donating groups may decrease it. chemrxiv.org

For cis-decalin-2-sulfonamide, the ring flipping process represents a major conformational change. The energy barrier for this process in the parent cis-decalin is known to be around 14 kcal/mol. libretexts.org The presence of the sulfonamide substituent would be expected to modify this barrier.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, 2D Techniques)

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of organic molecules in solution. For decahydronaphthalene-2-sulfonamide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by a complex series of overlapping signals in the upfield region, typical of the decahydronaphthalene (B1670005) ring protons. The chemical shifts of these protons are highly dependent on their stereochemical environment (axial vs. equatorial) and the isomerism of the ring fusion (cis or trans). chemicalbook.comchemicalbook.com The proton attached to the carbon bearing the sulfonamide group (H-2) would be expected to appear as a downfield-shifted multiplet due to the electron-withdrawing effect of the SO₂NH₂ group. The two protons of the NH₂ group would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would be vital for tracing the proton-proton coupling networks within the two six-membered rings of the decalin system, helping to identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the point of attachment of the sulfonamide group to the decalin ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would be instrumental in determining the stereochemistry of the ring fusion (cis or trans) and the relative orientation of the substituents by identifying protons that are close in space.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts is presented below, based on known values for decalin and related sulfonamides.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Decalin Ring Protons1.0 - 2.220 - 50
H-2 (CH-SO₂)2.8 - 3.550 - 70
NH₂4.5 - 5.5 (broad)-

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₁₉NO₂S by providing a highly accurate mass measurement. sigmaaldrich.comcymitquimica.com

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be expected to show characteristic losses. A common fragmentation pathway for sulfonamides involves the cleavage of the C-S bond and the S-N bond. Expected key fragments would include:

A peak corresponding to the decahydronaphthyl cation [C₁₀H₁₇]⁺ (m/z = 137), resulting from the loss of the SO₂NH₂ radical. rsc.org

Loss of SO₂ (64 Da) from the molecular ion or other fragments.

Cleavage of the S-N bond, potentially leading to fragments containing the SO₂ moiety.

A representative table of expected mass fragments is provided below.

m/z Proposed Fragment
217[M]⁺ (Molecular Ion)
153[M - SO₂]⁺
137[C₁₀H₁₇]⁺
81[C₆H₉]⁺ (from decalin ring fragmentation)
67[C₅H₇]⁺ (from decalin ring fragmentation)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of the saturated decalin framework in the region of 2850-3000 cm⁻¹ and ~1450 cm⁻¹, respectively. nist.govchemicalbook.com The sulfonamide group would give rise to several characteristic bands:

Two distinct bands for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.gov

N-H stretching vibrations from the primary amine would appear as one or two bands in the 3400-3200 cm⁻¹ region.

The S-N stretching vibration is expected in the 950-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H and C-C vibrations of the decalin ring would be prominent. The S=O stretching vibrations are also typically Raman active. As Raman spectroscopy is often less sensitive to water, it can be a useful technique for samples in aqueous media.

A table summarizing the expected key vibrational frequencies is shown below.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
N-H (Amine)Stretching3400 - 3200Weak
C-H (Alkane)Stretching2950 - 28502950 - 2850
S=O (Sulfonamide)Asymmetric Stretching1350 - 1300Active
S=O (Sulfonamide)Symmetric Stretching1160 - 1140Strong
S-N (Sulfonamide)Stretching950 - 900Active

X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. nih.gov This technique would precisely determine bond lengths, bond angles, and torsional angles.

Crucially, it would reveal:

The stereochemistry of the ring junction (cis or trans).

The conformation of the two six-membered rings (e.g., chair, boat, or twist-boat).

The orientation of the sulfonamide substituent (axial or equatorial).

The intermolecular interactions, such as hydrogen bonding involving the NH₂ and SO₂ groups, which dictate the crystal packing.

Given the presence of both hydrogen bond donors (NH₂) and acceptors (SO₂), it is highly probable that this compound would form an extensive network of intermolecular hydrogen bonds in the solid state.

Other Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Further structural details and dynamic properties could be investigated using other advanced spectroscopic methods. Techniques like rotational spectroscopy could, in principle, determine the precise gas-phase structure and conformational preferences of the molecule, free from solvent or crystal packing effects.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

No specific Density Functional Theory (DFT) studies on decahydronaphthalene-2-sulfonamide are available in the current scientific literature.

In a typical investigation, DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine the most stable three-dimensional arrangement of atoms in the molecule (geometry optimization). This process would yield crucial data on bond lengths, bond angles, and dihedral angles of the decahydronaphthalene (B1670005) rings and the sulfonamide group. The resulting optimized geometry would represent the lowest energy conformation of the molecule.

Studies on Molecular Acidity and Basicity of the Sulfonamide Group

There are no dedicated studies on the molecular acidity and basicity of the sulfonamide group specifically within this compound.

Generally, the sulfonamide group (-SO₂NH₂) possesses an acidic proton on the nitrogen atom. Computational studies would typically calculate the pKa value to quantify this acidity. The acidity is influenced by the electron-withdrawing nature of the adjacent sulfonyl group and the electronic effects of the decahydronaphthalene scaffold. The basicity would be associated with the lone pairs of electrons on the oxygen and nitrogen atoms of the sulfonamide group. Theoretical calculations could predict the proton affinity to gauge basicity at these sites.

Computational Modeling of Reaction Mechanisms and Transition State Structures Relevant to Synthesis

No computational studies modeling the synthesis of this compound, including its reaction mechanisms and transition state structures, were found.

A computational investigation into its synthesis, likely involving the reaction of a decahydronaphthalene sulfonyl chloride with ammonia (B1221849) or an amine, would involve mapping the potential energy surface of the reaction. This would include identifying the structures of the reactants, products, any intermediates, and the high-energy transition states that connect them. Calculating the activation energies would provide insight into the reaction kinetics and help to elucidate the most probable reaction pathway.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no published computational predictions of spectroscopic parameters for this compound.

Theoretical chemistry can be used to predict various spectra. For instance, after geometry optimization, frequency calculations can predict the infrared (IR) spectrum, showing the characteristic vibrational modes for the S=O, N-H, and C-H bonds. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum, and Gauge-Including Atomic Orbital (GIAO) methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms. These predicted spectra would then ideally be compared with experimentally obtained spectra to validate the computational model.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound have been reported in the literature.

MD simulations would be a powerful tool to study the dynamic behavior of this molecule over time. For a flexible system like decahydronaphthalene, which has multiple stereoisomers (cis and trans) and can undergo ring flipping, MD simulations could explore its conformational landscape to identify the most populated shapes. Furthermore, simulations of the molecule in a solvent (like water or an organic solvent) would reveal important information about intermolecular interactions, such as hydrogen bonding between the sulfonamide group and solvent molecules, which governs its solubility and bulk properties.

Chemical Reactivity and Derivatization Strategies

Functionalization Reactions at the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group in decahydronaphthalene-2-sulfonamide is a key site for derivatization. While the lone pair of electrons on the nitrogen is delocalized by the strongly electron-withdrawing sulfonyl group, rendering it less nucleophilic than a typical amine, it can still participate in a range of functionalization reactions. youtube.comwikipedia.org

N-acylation of primary sulfonamides like this compound can be achieved by reaction with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acidic proton and facilitate the reaction. This reaction leads to the formation of N-acylsulfonamides, which are valuable intermediates in organic synthesis. A recent development in this area is the use of ligand-directed N-acyl-N-alkyl sulfonamides for the rapid and selective modification of proteins. nih.gov

Table 1: General Conditions for N-Acylation of Primary Sulfonamides

Acylating AgentBaseSolventGeneral Observations
Acetyl chloridePyridineDichloromethane (DCM)Standard acylation conditions.
Benzoyl chlorideTriethylamine (TEA)Tetrahydrofuran (THF)Often used for introducing benzoyl groups.
Acetic anhydrideSodium acetateAcetic acidCan be used for simple acetylations.

This table presents generalized conditions and may require optimization for this compound.

The N-alkylation of primary sulfonamides is a common strategy to introduce alkyl groups onto the nitrogen atom. This can be accomplished using various alkylating agents such as alkyl halides or sulfates, often in the presence of a base. Photocatalytic methods have also emerged for the N-alkylation of related sulfondiimines. dalalinstitute.comnih.gov The reaction of primary and secondary amines with benzenesulfonyl chloride, known as the Hinsberg test, is a classic method for distinguishing between these amine classes, based on the differential reactivity and solubility of the resulting sulfonamides. ncert.nic.in

Further functionalization at the nitrogen can be achieved through N-sulfonylation, reacting the primary sulfonamide with a different sulfonyl chloride in the presence of a base. This results in the formation of a disulfonimide. This approach is a key step in the synthesis of various sulfonamide-based compounds. nih.gov

Transformations of the Decahydronaphthalene (B1670005) Ring System

The decahydronaphthalene ring system, being a saturated hydrocarbon, is generally less reactive than its aromatic counterpart, naphthalene (B1677914). However, it can undergo transformations such as oxidation, reduction, and halogenation under specific conditions. The stereochemistry of the decalin ring fusion (cis or trans) can influence the reactivity and the stereochemical outcome of these reactions. libretexts.orgchemistrysteps.comaskthenerd.com

The oxidation of decalin can be achieved using various oxidizing agents. For instance, ozonolysis has been used to oxidize decalin, leading to the formation of carboxylic acids, ketones, and alcohols through ring-opening. nih.gov The oxygenation of decalin can also yield a tertiary hydroperoxide, which can rearrange to form other oxygenated products. wikipedia.org Catalyst-controlled C-H hydroxylation is another approach to introduce hydroxyl groups into the decalin framework. rsc.org

Table 2: Examples of Decalin Oxidation Products

Oxidizing Agent/MethodMajor ProductsReference
OzoneCarboxylic acids, ketones, alcohols nih.gov
OxygenTertiary hydroperoxide, cyclodecenone wikipedia.org
Metalloporphyrin catalystsHydroxylated decalins rsc.org

This table provides examples of oxidation products from the decalin ring system.

While decahydronaphthalene is already a fully saturated system, the term "reduction" in this context can refer to the reductive cleavage of C-C bonds under harsh conditions, a process relevant in hydrocracking. osti.gov More commonly, reduction is applied to derivatives of decahydronaphthalene that contain reducible functional groups.

The halogenation of saturated hydrocarbons like decalin typically proceeds via a free-radical mechanism, often initiated by UV light. This can lead to a mixture of halogenated products. More selective methods, including visible-light-mediated photocatalytic halogenation, have been developed for various organic molecules and could potentially be applied to the decahydronaphthalene ring system. mdpi.com

Development of Diverse Analogs through Synthetic Modifications

The synthesis of diverse analogs of this compound can be achieved by combining the derivatization strategies at the sulfonamide nitrogen with transformations of the decalin ring. For example, a halogenated decalin ring could be further functionalized through cross-coupling reactions, followed by modifications at the sulfonamide nitrogen. The development of functionalized sulfonamides is an active area of research, with methods such as 1,3-dipolar cycloaddition being employed to create complex structures. nih.gov The synthesis of trans-bicyclo[4.4.0]decane-containing natural products, which often exhibit biological activity, highlights the importance of developing synthetic routes to complex decalin derivatives. nih.govnih.gov

Exploration of Novel Catalytic Reactions for Functionalization

Modern catalytic methods offer promising avenues for the functionalization of a molecule like this compound. Catalytic enantioselective reactions can be used to construct decalin derivatives with high stereocontrol. nii.ac.jp Bifunctional catalysts have been explored for the ring-opening of decalin, which could be a strategy for creating linear alkanes with a sulfonamide terminus. osti.gov The dehydrogenation of decalin to naphthalene over palladium or platinum catalysts is a well-studied process that could be used to introduce aromaticity into the system. researchgate.netrsc.org

Electrophilic and Nucleophilic Reactions of this compound

The electrophilic and nucleophilic character of this compound is dictated by its functional groups.

The sulfonamide nitrogen, after deprotonation, can act as a nucleophile in reactions with electrophiles, as seen in N-acylation and N-alkylation. The decahydronaphthalene ring itself is not electron-rich and is therefore not susceptible to electrophilic attack in the same way as an aromatic ring.

The sulfur atom of the sulfonamide group is electrophilic and can be attacked by nucleophiles. While the S-N bond in sulfonamides is generally stable, under certain activating conditions, tertiary sulfonamides can undergo nucleophilic substitution. acs.orgfigshare.com The carbon atoms of the decahydronaphthalene ring are generally not electrophilic unless they are substituted with an electron-withdrawing group.

Decahydronaphthalene 2 Sulfonamide As a Versatile Synthetic Intermediate

Utilization in the Construction of Polycyclic and Fused-Ring Molecular Scaffolds

The decalin framework is a common motif in a wide array of natural products, including terpenoids and steroids. rsc.orgnih.gov The inherent conformational rigidity of the decalin ring system provides a robust scaffold upon which additional rings can be constructed with a high degree of stereochemical control. pressbooks.publibretexts.org Decahydronaphthalene-2-sulfonamide can serve as a key starting material for the elaboration of more complex polycyclic structures.

The sulfonamide moiety can be strategically employed as a directing group or as a precursor for further chemical transformations. For instance, the nitrogen atom of the sulfonamide can be alkylated or acylated, introducing new functionalities that can participate in intramolecular cyclization reactions. Methodologies such as the intramolecular Diels-Alder reaction have been extensively used to construct decalin systems and can be conceptually applied to derivatives of this compound to build additional fused rings. rsc.org

Table 1: Examples of Polycyclic Systems Derived from Decalin Scaffolds

Resulting Polycyclic SystemSynthetic StrategyPotential Role of Sulfonamide
Tricyclic frameworksIntramolecular cyclizationDirecting group, precursor for cyclization partner
Fused heterocyclic systemsRing-closing metathesisTether for metathesis partners
Spirocyclic compoundsRearrangement reactionsStabilization of intermediates

This table presents hypothetical applications based on established synthetic methodologies for decalin derivatives.

Role in the Synthesis of Chiral Building Blocks

Chirality is a fundamental aspect of molecular recognition in biological systems, and the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. nih.govnih.gov The decalin skeleton possesses multiple stereocenters, and its derivatives can exist as distinct stereoisomers. wikipedia.orgchemistrysteps.com this compound can be prepared in a stereochemically defined manner, making it a valuable chiral building block. enamine.net

The synthesis of chiral decalin derivatives often relies on asymmetric synthesis methodologies or the use of starting materials from the chiral pool. nih.gov Once obtained in an enantiomerically pure form, this compound can be used to transfer its stereochemical information to new molecules. The sulfonamide group can act as a handle for further synthetic manipulations without disturbing the stereochemistry of the decalin core. For example, chiral sulfonamides have been shown to be important building blocks in the synthesis of molecules with biological importance. pressbooks.pub

Table 2: Chiral Decalin Derivatives in Asymmetric Synthesis

Chiral Building BlockSynthetic ApplicationMethod of Chirality Introduction
Enantiopure Decalin DiolPrecursor to chiral ligandsAsymmetric dihydroxylation
Chiral DecaloneAsymmetric conjugate additionOrganocatalysis
(1R,2S)-DecahydronaphthylamineChiral auxiliaryResolution

This table provides examples of how chiral decalin derivatives are used in synthesis, illustrating the potential utility of chiral this compound.

Precursor for the Development of Advanced Materials Components

The unique structural and electronic properties of sulfonamide-containing molecules have led to their investigation in the field of materials science. While direct applications of this compound in advanced materials are not extensively documented, its structure suggests potential utility. The rigid and bulky decalin group can impart specific conformational constraints and thermal stability to polymers and other materials.

The sulfonamide group can be functionalized to introduce polymerizable groups or moieties that can participate in the formation of supramolecular assemblies. For instance, the hydrogen bonding capabilities of the sulfonamide N-H bond could be exploited in the design of self-assembling materials. Furthermore, the incorporation of the decalin scaffold into a polymer backbone could influence properties such as solubility, glass transition temperature, and mechanical strength.

Strategic Integration into Multi-Step Total Syntheses of Complex Molecules

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. nih.gov The decalin ring system is a recurring structural motif in a vast number of biologically active natural products. rsc.orgresearchgate.net The strategic use of pre-functionalized decalin building blocks can significantly streamline the synthesis of these complex targets.

This compound, with its defined stereochemistry and versatile sulfonamide handle, can be envisioned as a key intermediate in the total synthesis of such molecules. The sulfonamide can serve as a protecting group for an amino functionality, or it can be converted into other functional groups as required by the synthetic route. The ability to introduce the decalin core early in a synthesis with the desired stereochemistry and a handle for further elaboration is a significant advantage in the complex endeavor of total synthesis. The synthesis of natural products containing the decalin motif often involves intricate strategies to control the stereochemistry of the fused ring system. rsc.org

Future Perspectives and Unaddressed Research Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The Diels-Alder reaction stands out as a powerful and inherently atom-economic method for constructing the decalin ring system. rsc.org Strategies involving intramolecular Diels-Alder (IMDA) reactions are particularly attractive for efficiently building the fused bicyclic core. rsc.orgnih.gov However, controlling the chemo-, regio-, and stereoselectivity of these reactions for substrates leading to the decahydronaphthalene-2-sulfonamide skeleton remains a significant hurdle. rsc.org

Alternative forward-thinking approaches include cascade reactions, which combine multiple bond-forming events into a single operation, thereby increasing efficiency and reducing the need to isolate intermediates. york.ac.uk Ring-expansion methodologies, recently developed for creating macrocyclic sulfonamides, could potentially be adapted for the synthesis of the decalin-fused cyclic sulfonamide structure. york.ac.uk Another promising avenue is the development of one-pot procedures that form sulfonamides directly from readily available starting materials like carboxylic acids and amines, which could be applied to a decalin-based carboxylic acid precursor. princeton.edu

Synthetic StrategyPrinciplePotential Advantages for this compoundKey Research Challenges
Inter-/Intramolecular Diels-Alder (DA) [4+2] cycloaddition to form the six-membered rings of the decalin core. rsc.orgHigh atom economy, potential for stereocontrol, rapid construction of the bicyclic system. rsc.orgControl of stereoselectivity (cis/trans fusion, substituent orientation), synthesis of suitable diene and dienophile precursors bearing sulfur-nitrogen functionality. nih.govnih.gov
Cascade Reactions Multiple sequential reactions in a single pot without isolating intermediates. york.ac.ukIncreased efficiency, reduced waste, simplified purification processes. york.ac.ukDesigning a robust cascade that successfully forms both the decalin structure and incorporates the sulfonamide group in a controlled manner.
Ring-Expansion Strategies Expanding a smaller ring to form a larger one, such as a macrocyclic sulfonamide. york.ac.ukAccess to novel structural analogues and potentially strained ring systems. york.ac.ukAdapting existing ring-expansion methods to form the specific six-membered sultam fused to a cyclohexane (B81311) ring.
Decarboxylative Halosulfonylation One-pot conversion of a carboxylic acid to a sulfonyl chloride and subsequent amination. princeton.eduUtilizes readily available decalin carboxylic acid precursors, avoids harsh sulfonylation conditions.Applicability to the aliphatic decalin system and ensuring compatibility with various amine coupling partners.

Innovations in Stereoselective Synthesis of this compound and its Derivatives

The decahydronaphthalene (B1670005) core can exist as cis and trans isomers, and the presence of the sulfonamide group at the 2-position introduces at least one additional stereocenter. wikipedia.org This stereochemical complexity necessitates the development of highly stereoselective synthetic methods to access specific isomers, which is crucial for applications where biological activity is dependent on a precise three-dimensional structure.

Future innovations will likely focus on several key areas:

Catalyst-Controlled Asymmetric Synthesis : The use of chiral catalysts, such as rhodium complexes with chiral diene ligands or ytterbium-based catalysts, has proven effective in the asymmetric synthesis of related cyclic sulfamides and decalin derivatives. nih.govnih.gov Research into new catalytic systems that can control the diastereoselectivity of the ring fusion (cis vs. trans) while simultaneously setting the stereochemistry of the sulfonamide-bearing carbon is a critical frontier. Organocatalysis, for instance in enantioselective intramolecular Diels-Alder reactions, also presents a powerful tool for constructing the chiral decalin framework. nih.gov

Substrate-Controlled Synthesis : This approach involves designing substrates where inherent structural features direct the stereochemical outcome of a reaction. For example, intramolecular reactions can be designed where the geometry of the tether connecting the reacting partners dictates the stereochemistry of the product. nih.gov

Chiral Auxiliaries : The temporary incorporation of a chiral moiety, such as quinine (B1679958), can guide the stereoselective formation of the sulfonamide or related functional groups. nih.gov Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Stereoselective ApproachDescriptionPotential Application to this compound
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Enantioselective Diels-Alder reactions to form the chiral decalin core nih.govresearchgate.net; rhodium-catalyzed asymmetric addition to cyclic imines to form chiral sulfonamides. nih.govrsc.org
Enzymatic Reactions Utilizing enzymes to perform stereoselective transformations, such as the resolution of racemic alcohols on a decalin scaffold. nih.govKinetic resolution of a racemic decahydronaphthalene precursor or stereoselective functionalization of the decalin ring.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. nih.govUse of auxiliaries like quinine to direct the asymmetric synthesis of the sulfonamide moiety. nih.gov
Substrate-Directed Reactions The existing stereocenters or conformational biases within a substrate control the stereochemical outcome of a reaction.Intramolecular reactions where the tether geometry controls the formation of cis or trans ring junctions. nih.govresearchgate.net

Advanced Computational Approaches for Deeper Understanding of Reactivity and Structure-Property Relationships

Computational chemistry offers powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby accelerating the design of new synthetic routes and molecules. For a system as complex as this compound, advanced computational approaches are indispensable.

Density Functional Theory (DFT) : DFT calculations are crucial for understanding the thermodynamics and kinetics of potential synthetic reactions. nih.govnih.gov They can be used to predict the stability of cis and trans decalin isomers, analyze the transition states of key bond-forming steps (like the Diels-Alder reaction) to explain or predict stereochemical outcomes, and investigate the conformational preferences of the sulfonamide group. nih.govacs.orgmdpi.com

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the molecule, including conformational changes like chair-flipping of the cyclohexane rings and rotation around the C-S and S-N bonds. wikipedia.org This is particularly important for understanding how the molecule might interact with biological targets.

Quantitative Structure-Property Relationship (QSPR) : By building computational models that correlate structural features with physical or chemical properties, QSPR can be used to predict the properties of novel, unsynthesized derivatives of this compound. tue.nl

Future research will involve using these methods to build a comprehensive computational model of this compound, allowing for the in silico screening of synthetic pathways and the prediction of properties for novel derivatives before they are synthesized in the lab.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique combination of a saturated aliphatic scaffold (decalin) and an electron-withdrawing functional group (sulfonamide) suggests that this compound could exhibit novel reactivity. Unaddressed research challenges include a systematic exploration of its chemical behavior.

Potential areas for investigation include:

Functionalization of the Decalin Core : While the sulfonamide group is present, methods for selective C-H activation or functionalization at other positions on the decalin rings could lead to a diverse library of derivatives.

Transformations of the Sulfonamide Group : The sulfonamide itself can be a versatile functional handle. For example, double reduction of cyclic sulfonamides can yield cyclic amines, opening up access to a different class of compounds. acs.org The sulfur atom can also be oxidized to access related structures like sulfoximines and sulfonimidamides. acs.org

Ring-Opening and Fragmentation Reactions : The reactivity of cyclic sulfamidates, which are related to cyclic sulfonamides, includes nucleophilic ring-opening to produce highly functionalized chiral amines. researchgate.net Investigating similar transformations for the this compound system could provide access to novel linear structures with defined stereochemistry.

Photochemical Reactions : The study of how sulfonamides behave under irradiation has revealed pathways such as cleavage of the sulfonamide bond and SO2 extrusion. nih.gov Exploring the photochemistry of this compound could uncover new reactivity patterns and degradation pathways.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how chemical research is conducted. mdpi.com For a target molecule like this compound, these technologies present numerous opportunities.

Automated Synthesis Planning : ML models, trained on vast reaction databases, can propose novel and efficient synthetic routes to the target molecule and its derivatives. digitellinc.com This can help chemists identify non-intuitive pathways that might be more efficient than those conceived through traditional analysis.

Reaction Optimization : AI-driven platforms can rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, significantly reducing the experimental effort required. beilstein-journals.orgdigitellinc.comtechnologynetworks.com An AI integrated with an automated synthesis platform could explore the vast parameter space of a reaction to find the optimal conditions for producing a specific isomer of this compound. technologynetworks.com

De Novo Design and Property Prediction : Generative AI models can design novel derivatives of the this compound scaffold with desired properties. nih.govresearchgate.net By combining ML with computational chemistry, it's possible to screen large virtual libraries of compounds for specific characteristics, such as potential biological activity or material properties, before committing to their synthesis. tue.nlresearchgate.net

The integration of these "design-make-test-analyze" cycles, powered by AI and robotic automation, will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the faster discovery of new compounds and applications. nih.gov

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